4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidinyl group at the 4-position and a 6-methyl-1,3-benzothiazole moiety linked via a phenyl group at the N-position. Its molecular weight is approximately 415.4 g/mol (calculated based on analogs in ), with moderate lipophilicity (XLogP3 ~2.9) and a topological polar surface area (TPSA) of ~95.4 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-15-2-11-20-21(14-15)32-25(27-20)17-3-7-18(8-4-17)26-24(31)16-5-9-19(10-6-16)28-22(29)12-13-23(28)30/h2-11,14H,12-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWVCXFWLRCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzamide derivatives, characterized by the presence of a dioxopyrrolidinyl group and a benzothiazole moiety. The molecular formula is , with a molecular weight of approximately 378.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzamide Backbone : The initial step involves the acylation of an amine with an appropriate acid chloride.
- Introduction of the Dioxopyrrolidinyl Group : This is achieved through cyclization reactions involving pyrrolidine derivatives.
- Attachment of the Benzothiazole Moiety : This step often requires specific coupling reactions to ensure proper orientation and reactivity.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with a benzothiazole unit showed selective cytotoxicity against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzamide derivatives have been reported to exhibit activity against several bacterial strains and fungi. A related study highlighted that modifications in the benzothiazole moiety could enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
The proposed mechanism for the biological activity includes:
- Inhibition of Enzyme Activity : The sulfonamide group can interact with active sites of enzymes involved in metabolic pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines with an IC50 value in the low micromolar range. Further investigations revealed that it induced cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .
- Antimicrobial Assays : A series of tests on modified benzamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, including:
1. Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidine compounds demonstrate significant anticonvulsant properties. For instance, a study highlighted the efficacy of certain hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl structures in mouse models. These compounds showed protective activity against seizures induced by maximal electroshock and pentylenetetrazole, indicating their potential in epilepsy treatment .
2. Antinociceptive Properties
In addition to anticonvulsant effects, these compounds have been studied for their antinociceptive (pain-relieving) properties. The lead compound from a related study demonstrated significant efficacy in formalin-induced tonic pain models, suggesting its potential application in pain management therapies .
3. Multitargeted Drug Development
The design of multitargeted drugs is a promising approach in modern pharmacotherapy. The compound's ability to interact with multiple biological targets may enhance its therapeutic profile, making it suitable for treating complex conditions such as neuropathic pain and epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of the compound. The presence of specific functional groups influences the biological activity and potency of the compound. For example, modifications to the benzamide moiety can alter its binding affinity to target receptors, thereby enhancing its therapeutic effectiveness.
| Functional Group | Effect on Activity |
|---|---|
| Benzothiazole | Increases potency against certain targets |
| Dioxopyrrolidine | Enhances anticonvulsant activity |
| Aromatic rings | Contributes to receptor binding affinity |
Case Studies
Several studies have explored the applications of similar compounds:
Case Study 1: Anticonvulsant Efficacy
A focused set of hybrid pyrrolidine derivatives was tested for anticonvulsant activity in various seizure models. The most potent derivative exhibited an ED50 value of 23.7 mg/kg in the maximal electroshock test, demonstrating strong anticonvulsant effects and suggesting a promising lead for further development .
Case Study 2: Pain Management
Another study evaluated the analgesic properties of dioxopyrrolidine derivatives in formalin-induced pain models. The results indicated that certain structural modifications significantly enhanced pain relief efficacy, supporting the potential use of these compounds in clinical pain management scenarios .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound’s 6-methylbenzothiazole distinguishes it from MPPB’s pyrrole ring, which lacks sulfur and has dimethyl substituents .
- The dioxopyrrolidinyl group is shared with MPPB and other analogs (e.g., ), acting as a hydrogen bond acceptor .
- Fluorine substitutions (e.g., in ’s analog) may enhance metabolic stability but reduce solubility .
Table 2: Activity Profiles of Analogs
SAR Insights :
Q & A
Advanced Question | Data Contradiction Analysis
- Standardized Assay Protocols : Use consistent cell lines, buffer conditions, and controls to minimize variability.
- Dose-Response Curves : Calculate IC50/EC50 values across multiple replicates to assess reproducibility.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or confounding variables .
What in silico strategies predict binding affinity with target proteins?
Advanced Question | Molecular Docking
Perform ensemble docking using crystal structures or homology models of target proteins (e.g., kinases or GPCRs). Solvation effects and binding pocket flexibility should be accounted for using molecular dynamics (MD) simulations. Evidence from similar benzamide-thiazole hybrids shows that docking scores correlate with experimental IC50 values when combined with MM-GBSA free energy calculations .
How can experimental reproducibility be ensured during synthesis scale-up?
Advanced Question | Reproducibility Assurance
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress.
- Design Space Exploration : Use DoE to define robust operating ranges for temperature, pressure, and agitation .
- Documentation : Adhere to FAIR data principles, ensuring all parameters (e.g., catalyst batches, solvent purity) are recorded .
What statistical approaches analyze structure-activity relationships (SAR) in derivatives?
Advanced Question | SAR Analysis
- Multivariate Regression : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity.
- QSAR Modeling : Utilize partial least squares (PLS) or machine learning (e.g., random forests) to prioritize synthetic targets .
- Cluster Analysis : Group derivatives by functional group contributions to activity .
What strategies mitigate side reactions during pyrrolidinone-benzothiazole coupling?
Advanced Question | Reaction Optimization
- Protecting Groups : Temporarily block reactive sites (e.g., amines) to prevent undesired nucleophilic attacks.
- Catalyst Screening : Test Pd/Cu-based catalysts for Suzuki or Ullmann couplings to enhance selectivity.
- Low-Temperature Conditions : Reduce thermal degradation of sensitive intermediates .
How can hybrid workflows accelerate analog discovery with improved pharmacokinetics?
Advanced Question | Hybrid Methodologies
Combine computational ADMET prediction (e.g., SwissADME, pkCSM) with high-throughput synthesis. For instance, ICReDD’s feedback loop integrates experimental data with computational models to prioritize analogs with optimal logP (<5) and metabolic stability . Parallel synthesis of focused libraries (e.g., varying substituents on the benzothiazole ring) can rapidly identify candidates .
What validation protocols are critical for novel catalytic systems in synthesis?
Advanced Question | Catalytic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
